Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate
Overview
Description
Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are well-known for their ability to form stable complexes with transition metals, making them valuable ligands in coordination chemistry. This particular compound features two ester groups at the 5,5’ positions of the bipyridine core, enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate typically involves the esterification of 5,5’-dicarboxy-2,2’-bipyridine. One common method includes the reaction of 5,5’-dicarboxy-2,2’-bipyridine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Types of Reactions:
Oxidation: Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate can undergo oxidation reactions, particularly at the bipyridine core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.
Substitution: The bipyridine core can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the bipyridine core.
Reduction: Diethyl [2,2’-bipyridine]-5,5’-diol or corresponding aldehydes.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in the synthesis of coordination complexes with transition metals, which are used in catalysis and material science.
Biology: The compound is used in the study of metal-protein interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: Utilized in the development of dyes, pigments, and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate primarily involves its ability to chelate metal ions. The bipyridine core forms stable complexes with metal ions, which can then participate in various catalytic and biochemical processes. The ester groups enhance the solubility and reactivity of the compound, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate: Similar structure but with ester groups at the 4,4’ positions.
Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate: Ester groups at the 3,3’ positions.
Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate: Ester groups at the 6,6’ positions.
Uniqueness: Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate is unique due to the positioning of the ester groups at the 5,5’ positions, which can influence the electronic properties and steric hindrance of the bipyridine core. This positioning can affect the compound’s ability to form complexes with metals and its reactivity in various chemical reactions.
Properties
IUPAC Name |
ethyl 6-(5-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-13(17-9-11)14-8-6-12(10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNBUYCOAQHBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481354 | |
Record name | AGN-PC-0NI5SB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-46-5 | |
Record name | 5,5′-Diethyl [2,2′-bipyridine]-5,5′-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1762-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-0NI5SB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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